molecular formula C10H7BrFN3 B1377059 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine CAS No. 625848-12-6

5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine

Cat. No.: B1377059
CAS No.: 625848-12-6
M. Wt: 268.08 g/mol
InChI Key: OOGQMJLIYCGHLQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H7BrFN3 and a molecular weight of 268.08 g/mol. It is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 3rd position, and an amine group at the 2nd position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine typically involves the reaction of 4-fluoroaniline with 2,3-dibromopyrazine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    5-Bromo-2-cyano-3-fluoropyridine: Contains a cyano group instead of an amine group.

    1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea: A related compound with a urea group.

Uniqueness

5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a fluorophenyl group, and an amine group makes it a versatile compound for various research applications.

Properties

IUPAC Name

5-bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3/c11-8-5-14-10(13)9(15-8)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGQMJLIYCGHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CN=C2N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855822
Record name 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625848-12-6
Record name 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrakis (triphenylphosphine) palladium (0) (1.12 g, 0.97 mmol, 0.05 eq) was added portion-wise to a solution of 2-amino-3,5-dibromopyrazine (5.01 g, 19.76 mmol, 1.0 eq) in 1,2-dimethoxyethane (100 ml) at room temperature and the reaction stirred for 0.5 hours. A solution of sodium carbonate (5.30 g, 50.5 mmol, 2.6 eq) in water (50 ml) was added portion-wise to the resulting mixture, followed by 4-fluorophenylboronic acid (3.08 g, 21.9 mmol, 1.1 eq). The mixture was heated to 100° C. for 5 h. The resulting yellow solution was partitioned between 10% aqueous citric acid (25 ml) and ethyl acetate (50 ml). The organic layer was washed with 10% aqueous sodium bicarbonate (25 ml), brine (25 ml), dried over magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel with a gradient of heptane to dichloromethane to afford 5-Bromo-3-(4-fluoro-phenyl)-pyrazin-2-ylamine as white crystals. Yield=3.22 g (60%). HPLC-MS=100%; 1.89 min (M+1=270.1).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1.12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was synthesized in analogy to the procedure described for the preparation of Example 19a using 2-amino-3,5-dibromopyrazine, and 4-fluorophenylboronic acid (commercially available) as starting materials to give the title compound as a white solid, MS (ISP) 268.1, 270.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5.058 g of 3,5-dibromo-pyrazin-2-ylamine in 100.0 ml 1,2-dimethoxyethane was added at room temperature 1.156 g of tetrakis(triphenylphosphine) palladium (0) and stirred for 0.5 hours. To the resulting mixture was added a solution of 5.30 g sodium carbonate in 50.0 ml water and 3.078 g 4-fluorophenylboronic acid. The mixture was heated to 100° C. for 5 h. The resulting yellow solution was partitioned between 10% aqueous citric acid and ethyl acetate. The organic layer washed with 10% aqueous sodium bicarbonate and brine, dried over magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel with a gradient of heptane to dichloromethane to yield 3.22 g of the title compound as white crystals. MS (ISP) (M+H+)=268.1 and 270.1
Quantity
5.058 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.156 g
Type
catalyst
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
3.078 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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